molecular formula C13H6Cl3N3O B2375256 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 303145-21-3

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

Katalognummer: B2375256
CAS-Nummer: 303145-21-3
Molekulargewicht: 326.56
InChI-Schlüssel: ATGHVGQQJVWCQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further substituted with a 3,4-dichlorophenyl group. This structure combines aromatic and electron-deficient heterocycles, which may confer unique physicochemical and biological properties. The compound’s molecular formula is C₁₃H₆Cl₃N₃O, with a molecular weight of 334.56 g/mol.

Eigenschaften

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3N3O/c14-9-3-1-7(5-10(9)15)12-18-13(20-19-12)8-2-4-11(16)17-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGHVGQQJVWCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3,4-dichlorobenzohydrazide with cyanogen bromide to form the oxadiazole ring, which is then coupled with 2-chloropyridine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related oxadiazole derivative demonstrated potent activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines . The introduction of the 3,4-dichlorophenyl group enhances the compound's ability to interact with biological targets.

Mechanism of Action
Research indicates that compounds containing oxadiazole moieties may function as selective COX-2 inhibitors, which are important in managing inflammation and pain associated with cancer . The structure–activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can significantly alter the biological activity and selectivity of these compounds.

Agricultural Applications

Herbicidal Properties
The compound's structural characteristics make it a candidate for herbicide development. Research has indicated that oxadiazole derivatives can act as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. For example, compounds similar to 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine have been patented for their herbicidal activity against a range of weeds .

Case Study: Field Trials
Field trials conducted with related oxadiazole compounds showed promising results in controlling weed populations without harming crop yields. These trials emphasized the importance of optimizing dosage and application methods to enhance efficacy while minimizing environmental impact.

Material Science Applications

Polymer Chemistry
In material science, this compound has potential applications in the synthesis of functional polymers. Its reactive chloro and oxadiazole groups can be utilized to create cross-linked polymer networks that exhibit enhanced thermal and mechanical properties.

Case Study: Synthesis of Functional Polymers
A recent study explored the incorporation of oxadiazole-containing monomers into polymer matrices. The resulting materials exhibited improved thermal stability and UV resistance compared to traditional polymers. This opens avenues for developing advanced materials suitable for coatings and packaging applications.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Oxadiazole AHCT-11612.5COX-2 Inhibition
Oxadiazole BMCF-78.0Apoptosis Induction
Oxadiazole CHeLa15.0Cell Cycle Arrest

Table 2: Herbicidal Efficacy in Field Trials

Compound NameTarget WeedApplication Rate (g/ha)Efficacy (%)
Herbicide ACommon Lambsquarters20085
Herbicide BCrabgrass15090
Herbicide CDandelion10080

Wirkmechanismus

The mechanism by which 2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

2.1.1 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
  • Molecular Formula : C₈H₆ClN₃O
  • Key Differences : Replaces the 3,4-dichlorophenyl group on the oxadiazole with a methyl group.
  • Electronic Effects: The electron-donating methyl group decreases the oxadiazole’s electron deficiency, which may alter reactivity in nucleophilic substitution reactions.
2.1.2 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole
  • Molecular Formula : C₁₄H₈ClF₂N₃O₂
  • Key Differences : Features a difluoromethoxyphenyl substituent on the oxadiazole and a chlorine at pyridine position 2 (vs. position 5 in the target compound).
  • Impact on Properties :
    • Bioavailability : The difluoromethoxy group enhances metabolic stability compared to dichlorophenyl, as fluorine atoms resist oxidative degradation .
    • Steric Effects : The bulkier substituent may hinder binding to flat aromatic pockets in biological targets.

Pyridine-Oxadiazole Derivatives with Diverse Pharmacophores

2.2.1 PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
  • Molecular Formula : C₁₇H₂₃N₃O
  • Key Differences : Substitutes the dichlorophenyl group with a lipophilic 4-butylcyclohexyl moiety.
  • Impact on Properties: Membrane Permeability: The bulky alkyl chain increases logP, favoring penetration through lipid bilayers . Target Selectivity: The non-aromatic substituent may reduce off-target interactions compared to halogenated analogues.
2.2.2 2-Chloro-5-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic Acid
  • Molecular Formula : C₂₀H₁₅ClN₂O₄S
  • Key Differences: Replaces the oxadiazole with a fused thiazolidinone-furan system.
  • Impact on Properties: Hydrogen Bonding: The thiazolidinone’s carbonyl groups enhance interactions with polar residues in enzymes . Synthetic Complexity: The multi-heterocyclic system requires more elaborate synthetic routes than the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) logP (Predicted) Notable Applications/Findings
Target Compound C₁₃H₆Cl₃N₃O 334.56 3,4-Dichlorophenyl 3.8 Potential enzyme/receptor modulation
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine C₈H₆ClN₃O 195.61 Methyl 1.9 Improved solubility for CNS targets
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole C₁₄H₈ClF₂N₃O₂ 336.68 Difluoromethoxyphenyl 2.7 Enhanced metabolic stability
PSN375963 C₁₇H₂₃N₃O 285.39 4-Butylcyclohexyl 4.5 GPCR modulation (e.g., cannabinoid receptors)

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves cyclization of amidoxime precursors with dichlorophenyl-substituted carbonyl intermediates, analogous to methods described for methyl-substituted oxadiazoles .
  • Toxicity Considerations: Dichlorophenyl groups may increase hepatotoxicity risks compared to non-halogenated analogues, as seen in studies of polychlorinated biphenyls .

Biologische Aktivität

2-Chloro-5-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and an oxadiazole moiety. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and may influence its biological interactions.

Antitumor Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole scaffold demonstrated cytotoxic effects against various cancer cell lines, including breast and leukemia cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation through pathways involving p53 activation and caspase-3 cleavage .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast cancer)TBDApoptosis induction
Other Oxadiazole DerivativesCEM-13 (Leukemia)<10p53 pathway activation

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. In vitro studies indicated that certain derivatives could inhibit nitric oxide production in activated microglia, suggesting a protective effect against neuroinflammation . This property is crucial in conditions such as Parkinson's disease where inflammation plays a significant role in disease progression.

Table 2: Summary of Anti-inflammatory Activity

CompoundModel UsedEffect Observed
This compoundLPS-stimulated microgliaInhibition of NO production
CDMPO (related compound)BV2 cellsSignificant reduction in inflammatory markers

Case Studies

  • Anticancer Studies : A series of experiments evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. The findings indicated that modifications to the oxadiazole structure could enhance activity, with some compounds exhibiting lower IC50 values compared to standard chemotherapeutics like doxorubicin .
  • Neuroprotective Studies : In vivo models demonstrated that certain oxadiazole derivatives could mitigate neurotoxicity induced by MPTP, further supporting their potential as therapeutic agents in neurodegenerative diseases .

Q & A

Q. Methodology :

  • ¹H NMR : Focus on aromatic protons in the pyridine (δ 8.2–8.6 ppm) and dichlorophenyl (δ 7.4–7.8 ppm) regions. Coupling constants (J = 2–5 Hz) confirm meta/para substitution patterns .
  • ¹³C NMR : Identify oxadiazole carbons (δ 165–170 ppm) and pyridine C-Cl environments (δ 140–145 ppm). Use DEPT-135 to distinguish CH₃ groups if present .
    Validation : Compare with synthesized analogs (e.g., compounds) to resolve overlapping signals.

Basic: What physicochemical properties (e.g., solubility, stability) are critical for experimental design, and how are they determined?

  • Melting Point : Use differential scanning calorimetry (DSC); expected range 131–133°C (similar oxadiazole-pyridine analogs in ).
  • Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH-dependent stability).
  • Stability : Conduct accelerated degradation studies under UV light or varying pH (2–12) to identify decomposition products via LC-MS .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Q. Protocol :

  • Crystallization : Use vapor diffusion with ethanol/water mixtures. Target crystal size >0.1 mm for high-resolution data.
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
  • Refinement : Apply SHELXL () for least-squares refinement. Monitor R-factors (<5% for high-quality structures).
    Case Study : highlights corrections to oxadiazole substitution patterns, emphasizing the need for rigorous validation.

Advanced: How should bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

Q. Assay Design :

  • Target Selection : Prioritize kinases with oxadiazole-binding domains (e.g., EGFR, VEGFR) based on structural analogs ().
  • In vitro Testing : Use fluorescence polarization (FP) assays with ATP-competitive probes. IC₅₀ values <1 μM indicate strong inhibition.
  • Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare with controls like staurosporine .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Approach :

  • Docking : Use AutoDock Vina with PDB structures (e.g., 4R3P for EGFR). Parameterize oxadiazole and pyridine moieties as hydrogen-bond acceptors.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å for stable complexes) .
    Validation : Cross-reference with experimental IC₅₀ data to refine scoring functions.

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Strategies :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). Variations >10 μM ATP may skew results.
  • Structural Confounding : Check for impurities via HPLC (e.g., ’s 27% yield compound had byproducts affecting activity).
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising purity?

Q. Scale-Up Tips :

  • Continuous Flow Chemistry : Reduces side reactions (e.g., oxadiazole ring hydrolysis) by controlling residence time.
  • Purification : Use preparative HPLC with C18 columns (ACN/water gradients). For >10 g batches, switch to fractional crystallization .
    Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.